molecular formula C10H10N2O3 B12884728 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B12884728
M. Wt: 206.20 g/mol
InChI Key: NVYGHUICFNJRMM-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a high-purity chemical compound designed for research applications, particularly in the field of medicinal chemistry and pharmacology. This pyrrolo[3,4-c]pyridine derivative serves as a key scaffold in the investigation of novel therapeutic agents. Scientific studies have identified this specific compound as a promising candidate with potent analgesic properties. In preclinical models, it demonstrated significant activity in the "writhing syndrome" test, with efficacy superior to acetylsalicylic acid (Aspirin) . Furthermore, research indicates that this compound and its structural analogs exhibit notable sedative effects, including statistically significant suppression of spontaneous locomotor activity and prolongation of barbiturate sleep in animal subjects . The compound is part of a broader class of pyrrolo[3,4-c]pyridines that are under investigation for a wide spectrum of biological activities, which also includes potential antidiabetic and antimicrobial applications . This makes it a versatile building block for exploring structure-activity relationships (SAR) and for developing new active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-ethoxy-6-methylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C10H10N2O3/c1-3-15-10-7-6(4-5(2)11-10)8(13)12-9(7)14/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

NVYGHUICFNJRMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=C1C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Industrial Production Considerations

Industrial synthesis adapts laboratory methods for scalability and efficiency:

  • Use of continuous flow reactors to improve reaction control and yield.
  • Automation of synthesis steps to reduce human error and increase throughput.
  • Optimization of solvent use and reaction times to minimize environmental impact and cost.

These adaptations ensure that the compound can be produced in larger quantities with consistent quality.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Outcome/Notes
Oxidation Potassium permanganate, H2O2 Conversion to carboxylic acids or ketones
Reduction Lithium aluminum hydride (LiAlH4) Formation of alcohols or amines
Nucleophilic Substitution Sodium hydride (NaH), alkyl halides Introduction of alkyl groups at ethoxy/methyl sites

These reactions are often employed in intermediate steps or for modifying the compound post-synthesis.

Summary Table of Key Preparation Parameters

Parameter Details/Conditions Reference
Starting Material 2-bromo-5-iodopyridine or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Base Potassium ethoxide (from K + ethanol), K2CO3
Solvent Anhydrous ethanol, acetonitrile, DMF, DMSO
Temperature Reflux (approx. 78°C for ethanol), 135°C for Pd-catalyzed reactions
Reaction Time 15 min to 52 h depending on step and method
Purification Crystallization from ethanol, n-hexane, cyclohexane
Catalysts/Ligands Pd(OAc)2, PCy3·HBF4, other phosphine ligands
Yield Up to 94% in optimized Pd-catalyzed cyclizations

Research Findings and Notes

  • The ethoxy group at the 4-position and methyl group at the 6-position are introduced via substitution reactions on the pyrrolo[3,4-c]pyridine core.
  • Alkylation reactions using alkyl halides under basic conditions are effective for functionalization.
  • Pd-catalyzed cyclization methods, while more common in related pyrrolo derivatives, offer potential for high-yield synthesis and structural diversification.
  • Reaction conditions such as solvent choice, base, temperature, and catalyst loading significantly influence yield and purity.
  • Industrial methods focus on scalability and environmental sustainability, often employing continuous flow and automated systems.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl positions using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound features a bicyclic structure that includes both pyrrole and pyridine moieties. The presence of an ethoxy group at the 4-position and a methyl group at the 6-position enhances its solubility and reactivity, making it suitable for various applications.

Chemistry

Building Block for Synthesis:
4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Chemical Reactions:
The compound can undergo various reactions including:

  • Oxidation using potassium permanganate or hydrogen peroxide.
  • Reduction with lithium aluminum hydride.
  • Substitution reactions at the ethoxy or methyl positions using nucleophiles like sodium hydride or alkyl halides.

Biology

Enzyme Inhibition Studies:
Research indicates that this compound may act as an enzyme inhibitor. Studies have shown its potential in modulating biological pathways, which could lead to therapeutic applications in metabolic disorders and other diseases.

Antidiabetic Properties:
Derivatives of this compound have demonstrated the ability to enhance insulin sensitivity in adipocytes. A notable study reported an increase in glucose incorporation into lipids in response to insulin stimulation by up to 37.4%, highlighting its potential in diabetes management .

Antiviral Activity:
Certain derivatives exhibit promising antiviral properties against HIV-1 with low micromolar inhibitory potency (EC50 = 1.65 µM). Structure-activity relationship (SAR) studies suggest that specific modifications can significantly enhance antiviral efficacy while maintaining low toxicity to host cells .

Medicine

Analgesic and Sedative Effects:
Preclinical models have shown that some derivatives of this compound possess analgesic and sedative properties comparable to morphine. In pain relief tests, certain derivatives outperformed standard analgesics like aspirin, indicating potential for new pain management therapies .

Industrial Applications

Material Science:
The compound is being explored for its potential in developing new materials with specific electronic or optical properties. Its unique structural features may allow for applications in organic electronics or photonic devices.

Case Study: Antidiabetic Activity

A study focused on various derivatives of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione revealed that para-substituted phenyl rings significantly increased insulin sensitivity in mouse adipocytes compared to unsubstituted analogs. This emphasizes the importance of structural modifications in optimizing therapeutic efficacy for metabolic disorders .

Case Study: Antiviral Efficacy Evaluation

In vitro studies assessed several derivatives against HIV-1. The results indicated that compounds with specific ethyl and phenyl substitutions exhibited potent antiviral activity while maintaining favorable safety profiles against host cells. This highlights the potential for developing effective antiviral agents from this chemical scaffold .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to the observed biological effects .

Comparison with Similar Compounds

Analgesic Activity

  • 4-Ethoxy vs. 4-Methoxy Derivatives : Ethoxy substitution enhances COX-1/COX-2 inhibition compared to methoxy analogs, likely due to increased lipophilicity . Piperazinyl-linked derivatives (e.g., 2-hydroxy-3-(4-arylpiperazinyl)propyl chains) show ED₅₀ values <2 mg/kg, outperforming morphine in writhing tests .
  • Role of the Piperazine Ring : Compounds lacking the piperazinyl group (e.g., simpler alkyl chains) exhibit reduced or absent analgesic effects, highlighting the importance of this pharmacophore .

Antidiabetic Activity

  • 4-Phenoxy Derivatives: These compounds stimulate glucose uptake in adipocytes by 7.4–37.4%, with para-substituted phenyl rings (e.g., 4-iodo, 3,4-dichloro) enhancing insulin sensitivity .
  • Aldose Reductase (AR) Inhibitors: Carboxylic acid derivatives (e.g., 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids) inhibit AR with IC₅₀ ~10 µM, but ester analogs are inactive, emphasizing the need for acidic groups .

Stability and Metabolism

  • Alkaline Hydrolysis : The 4-ethoxy-6-methyl derivative undergoes cleavage at the C1-N2 bond under alkaline conditions (pH 10.5), forming isonicotinic acid derivatives, which may limit its oral bioavailability .
  • Metabolic Stability : Halogenated derivatives (e.g., 4-chloro-2-(3-fluorobenzyl)) show improved metabolic stability in pharmacokinetic studies, crucial for antimicrobial applications .

Biological Activity

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound belonging to the pyrrolo[3,4-c]pyridine family, characterized by its unique bicyclic structure that incorporates both pyrrole and pyridine moieties. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in metabolic disorders and viral infections.

Chemical Structure and Properties

The molecular formula of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is C10H10N2O3, with a molecular weight of approximately 206.20 g/mol. The compound features an ethoxy group at the 4-position and a methyl group at the 6-position of the pyrrole ring. Its dione functional group enhances its reactivity and biological interactions.

Antidiabetic Properties

Research indicates that derivatives of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can enhance insulin sensitivity in adipocytes. A study demonstrated that certain derivatives significantly increased glucose incorporation into lipids in response to insulin stimulation. The maximum increase in insulin sensitivity achieved was between 7.4% to 37.4%, depending on the specific structural modifications made to the compounds .

Antiviral Activity

Some derivatives have shown promising antiviral activity with low micromolar inhibitory potency against specific viral targets. For instance, compounds with ethyl ester substituents exhibited significant anti-HIV-1 activity (EC50 = 1.65 µM) while maintaining low toxicity to VERO cells. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position significantly influenced antiviral efficacy .

Analgesic and Sedative Effects

In preclinical models, several derivatives of this compound demonstrated notable analgesic and sedative properties. In the "writhing" test, certain derivatives were found to be more effective than standard analgesics like aspirin and comparable to morphine in their pain-relieving effects. This suggests potential for developing new analgesics from this chemical scaffold .

Structure-Activity Relationship (SAR)

The biological activity of 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is heavily influenced by its chemical structure. Modifications at various positions on the pyrrolo[3,4-c]pyridine framework can lead to significant changes in biological efficacy:

Compound Name Structural Features Biological Activity
4-Methoxy DerivativeMethoxy group at 4-positionEnhanced solubility
4-Phenoxy DerivativePhenoxy substituentIncreased insulin sensitivity
N-benzyl DerivativesBenzyl substitutionAntiviral activity

These variations highlight the importance of functional groups in modulating both pharmacokinetic properties and biological effects .

Study on Insulin Sensitivity

A study conducted on various derivatives revealed that those with para-substituted phenyl rings showed enhanced insulin sensitivity in mouse adipocytes compared to unsubstituted analogs. The research emphasized the role of specific substituents in optimizing therapeutic efficacy for metabolic disorders .

Antiviral Efficacy Evaluation

In vitro studies assessed the antiviral potential of several derivatives against HIV-1. The results indicated that compounds with specific ethyl and phenyl substitutions exhibited potent antiviral activity while maintaining favorable safety profiles against host cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and how are intermediates validated?

  • Methodology : The compound is synthesized via nucleophilic substitution or alkylation of the pyrrolopyridine core. Starting materials like 4-ethoxy-6-methyl precursors are reacted with hydroxy- or aryl-substituted propyl groups under controlled conditions (e.g., ethanol/toluene crystallization). Verification involves elemental analysis, IR spectroscopy (to confirm functional groups like carbonyls), and ¹H NMR (to resolve substituent positions and purity) .
  • Example : In Ref. [10] (cited in ), ¹H NMR at 80 MHz with TMS as an internal standard was critical for confirming ethoxy and methyl group regiochemistry.

Q. How do substituents (e.g., ethoxy vs. methoxy) influence the compound’s physicochemical properties?

  • Methodology : Comparative studies using derivatives (e.g., 4-methoxy vs. 4-ethoxy analogs) reveal steric and electronic effects. For instance:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) can quantify melting points and decomposition temperatures.
  • Solubility : Ethoxy groups may enhance lipophilicity compared to methoxy, affecting crystallization solvents (e.g., ethanol vs. toluene) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Methods :

TechniqueApplicationExample
¹H NMR Assigns proton environments (e.g., ethoxy CH₂ vs. methyl CH₃)80 MHz spectra in CDCl₃
IR Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bondsSharp peaks at 1680–1720 cm⁻¹
Elemental Analysis Validates empirical formula (e.g., C, H, N ratios)≤0.4% deviation from theoretical values

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4-ethoxy derivatives?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies energetically favorable routes for ethoxy group introduction .
  • Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., ethanol vs. toluene) to improve yield .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Case Study : Discrepancies in ¹H NMR shifts may arise from solvent polarity or impurities. Solutions include:

  • Multi-Technique Validation : Cross-check with ¹³C NMR or high-resolution MS.
  • Controlled Replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Q. How does the compound’s thermal stability impact its application in high-temperature reactions?

  • Experimental Design :

  • DSC/TGA Analysis : Quantifies decomposition onset (e.g., ~200°C for ethoxy derivatives).
  • Kinetic Studies : Arrhenius plots determine activation energy for degradation, guiding storage and reaction thresholds .

Q. What role does crystallography play in elucidating structure-activity relationships?

  • Methodology : Single-crystal X-ray diffraction (e.g., as in ) resolves:

  • Conformational Flexibility : Ethoxy group orientation relative to the pyrrolopyridine core.
  • Intermolecular Interactions : Hydrogen bonding patterns that influence solubility and stability .

Methodological Notes

  • Advanced Synthesis : Integrate DOE (Design of Experiments) to minimize trial runs—e.g., factorial design for optimizing reaction time/temperature .
  • Safety : While basic safety data (e.g., P210 for flammability) is noted in , advanced handling focuses on inert-atmosphere techniques for sensitive intermediates .

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